1-Biphenyl-2-ylmethyl-piperazine
Description
Properties
Molecular Formula |
C17H20N2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
1-[(2-phenylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H20N2/c1-2-6-15(7-3-1)17-9-5-4-8-16(17)14-19-12-10-18-11-13-19/h1-9,18H,10-14H2 |
InChI Key |
TYZUZOOKSBLDJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Biphenyl-3-yl-piperazine (CAS: 115761-61-0)
- Structural Difference : The biphenyl group is attached at the 3-position instead of the 2-position.
- Impact : Positional isomerism influences steric and electronic interactions with biological targets. The 2-yl substitution in this compound may enhance binding affinity to receptors requiring planar aromatic systems compared to the 3-yl isomer .
1-(2-Methylbenzyl)piperazine (CAS: MFCD02256026)
- Structural Difference : A methyl group replaces the biphenyl moiety.
- Methyl substituents, as in 1-(2-Methylbenzyl)piperazine, are smaller and may favor metabolic stability .
1-(4-Fluorophenyl)piperazine (CAS: 2252-63-3)
- Structural Difference : A single fluorine atom replaces the biphenyl group.
- Impact : Fluorine’s electron-withdrawing effect enhances dipole interactions and metabolic resistance. The biphenyl group’s bulkiness in this compound may confer higher receptor selectivity but lower solubility .
Pharmacological and Therapeutic Comparisons
1-(3,4-Methylenedioxyphenyl)piperazine (MDPP)
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
- Activity : MT-45 is an analgesic opioid receptor agonist.
- Comparison : The biphenylmethyl substituent in this compound lacks the diphenylethyl chain critical for opioid binding, suggesting divergent therapeutic applications .
Preparation Methods
Reaction Mechanism and Conditions
The reductive amination method involves the condensation of 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde with piperazine derivatives, followed by reduction. Sodium triacetoxyborohydride (STAB) serves as the reducing agent in a tetrahydrofuran (THF)/toluene solvent system (1:1 v/v) at room temperature for 8 hours. This one-pot reaction proceeds via imine intermediate formation, which is subsequently reduced to the secondary amine.
Key Steps:
-
Imine Formation : The aldehyde reacts with the primary amine group of piperazine under inert conditions.
-
Reduction : STAB selectively reduces the imine bond without affecting other functional groups.
-
Deprotection : A Boc-protected piperazine precursor undergoes acidolysis using hydrochloric acid in isopropyl alcohol/water (70°C, 5 hours) to yield the final product.
Optimization Parameters
Characterization Data
Nucleophilic Substitution Method
Reaction Design
This approach employs 2-bromomethylbiphenyl as the electrophilic component, reacting with piperazine under basic conditions. Potassium carbonate (K₂CO₃) facilitates deprotonation of piperazine, enhancing its nucleophilicity. The reaction occurs in polar aprotic solvents (e.g., dimethylformamide) at 80–120°C for 12–24 hours.
Key Steps:
Optimization Parameters
Characterization Data
-
Molecular Formula : C₁₇H₂₀N₂
-
Molecular Weight : 252.36 g/mol
Comparative Analysis of Methods
Table 1: Method Comparison
Advantages and Limitations
-
Reductive Amination : Higher yields and purity but requires expensive boron-based reagents.
-
Nucleophilic Substitution : Cost-effective but suffers from longer reaction times and moderate yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
